1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride
Overview
Description
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a biochemical used for proteomics research . Its molecular formula is C12H15FN2O•HCl and its molecular weight is 258.72 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . It also contains a fluorobenzoyl group attached to the piperidine ring .Physical and Chemical Properties Analysis
The molecular formula of this compound is C12H15FN2O•HCl and its molecular weight is 258.72 .Scientific Research Applications
Conformational Analysis and Crystal Structure
Research by Ribet et al. (2005) on a closely related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, provides insights into the conformational analysis and crystal structure of these types of compounds. The study involved comprehensive NMR analyses and X-ray powder diffraction, highlighting the importance of understanding the solid and solution conformations for developing new pharmaceuticals and materials (Ribet et al., 2005).
Anti-tubercular Agents
Odingo et al. (2014) explored the 2,4-diaminoquinazoline series, which includes compounds structurally similar to 1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride, as potential anti-tubercular agents. Their study systematically examined structure-activity relationships to identify key determinants influencing potency, demonstrating the role of such compounds in drug discovery for tuberculosis (Odingo et al., 2014).
Pharmacokinetics of Novel Inhibitors
Teffera et al. (2013) investigated the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, including a compound with structural similarities to this compound. This research provides valuable information on the metabolic stability and potential therapeutic applications of such compounds (Teffera et al., 2013).
Enantioselective Cycloaddition Reactions
Liu et al. (2013) presented a route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones via an enantioselective cycloaddition reaction. This synthesis method, involving compounds related to this compound, underscores the potential for creating biologically active molecules through enantioselective synthesis (Liu et al., 2013).
Solvent Effects on Aromatic Nucleophilic Substitutions
Nudelman et al. (1986) explored the kinetics of reactions between 1-fluoro-2,4-dinitrobenzene and piperidine in various aprotic solvents. Their findings highlight the influence of solvent on the reactivity and selectivity of aromatic nucleophilic substitutions, relevant for understanding the chemical behavior of compounds like this compound (Nudelman et al., 1986).
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15;/h3-6,11H,1-2,7-8,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAQYRZKCUBBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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